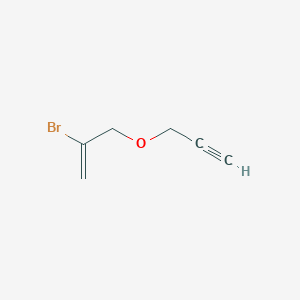

1-Propene, 2-bromo-3-(2-propynyloxy)-

Description

Strategic Importance of Bromoalkene Synthons in Organic Transformations

Bromoalkenes, a subset of vinylic halides, are highly valued synthons in organic chemistry. The presence of the bromine atom on a double bond confers a unique reactivity profile, allowing for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, bromoalkenes are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide reliable and versatile methods for the construction of complex molecular scaffolds from relatively simple precursors. The polarizability of the carbon-bromine bond also facilitates nucleophilic substitution and elimination reactions, further expanding the synthetic utility of these compounds.

Overview of Propargyl Ether Functionalities in Chemical Building Blocks

Propargyl ethers, characterized by the presence of a propargyl group (a 2-propynyl group) attached to an oxygen atom, are another class of exceptionally useful building blocks in organic synthesis. nih.govbohrium.comnih.gov The terminal alkyne functionality of the propargyl group is a versatile handle for a wide range of chemical transformations. nih.govnih.gov It can participate in cycloaddition reactions, such as the "click" chemistry of copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as Sonogashira couplings, hydrofunctionalization reactions, and various cyclization cascades. nih.gov The ether linkage provides stability and can influence the stereochemical outcome of reactions at adjacent centers. The combination of these features makes propargyl ethers valuable precursors for the synthesis of a diverse array of heterocyclic compounds and complex natural products. bohrium.com

Research Trajectory of 1-Propene, 2-bromo-3-(2-propynyloxy)- in Synthetic Methodology

The compound 1-Propene, 2-bromo-3-(2-propynyloxy)- represents a quintessential example of a bifunctional molecule, integrating the key reactive features of both a bromoalkene and a propargyl ether. This unique combination of functionalities within a single, compact scaffold has positioned it as a valuable building block in synthetic methodology. While the specific research trajectory of this exact molecule is not extensively documented in dedicated studies, its utility can be inferred from the vast body of literature on related bromoalkenes and propargyl ethers. The presence of both a nucleophilic propargyl ether and an electrophilic bromoalkene moiety allows for a diverse range of intramolecular and intermolecular reactions. Research in this area has focused on harnessing this dual reactivity to construct complex heterocyclic systems and to explore novel cascade reactions. The molecule serves as a testament to the power of bifunctional reagents in streamlining the synthesis of complex organic compounds.

Physicochemical Properties of 1-Propene, 2-bromo-3-(2-propynyloxy)-

A comprehensive understanding of the physicochemical properties of a chemical compound is fundamental to its application in organic synthesis. The following table summarizes the key identifiers and calculated properties of 1-Propene, 2-bromo-3-(2-propynyloxy)-.

| Property | Value |

| IUPAC Name | 2-bromo-3-(prop-2-yn-1-yloxy)prop-1-ene |

| Molecular Formula | C₆H₇BrO |

| Molecular Weight | 175.02 g/mol |

| CAS Number | 24285-78-3 |

| Canonical SMILES | C=C(Br)COCC#C |

| InChI Key | YWMRQZWBASLNEF-UHFFFAOYSA-N |

Synthesis of 1-Propene, 2-bromo-3-(2-propynyloxy)-

The synthesis of propargyl ethers often involves the reaction of an alcohol with propargyl bromide in the presence of a base. plos.org A general and convenient method for the preparation of (prop-2-ynyloxy)benzene derivatives utilizes potassium carbonate as the base and acetone (B3395972) as the solvent. plos.org While the specific synthesis of 1-Propene, 2-bromo-3-(2-propynyloxy)- is not detailed in the provided search results, a plausible synthetic route can be envisioned based on established methodologies. The reaction of 2-bromo-2-propen-1-ol with propargyl bromide under basic conditions would be a logical approach to afford the target compound.

A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated that electron-withdrawing groups on the phenol (B47542) starting material favored the formation of the corresponding propargyl ether. plos.org The reactions were typically carried out under reflux conditions for several hours, with yields ranging from 53% to 85%. plos.org

Spectroscopic Data of 1-Propene, 2-bromo-3-(2-propynyloxy)-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinylic protons, the methylene (B1212753) protons adjacent to the bromine, the methylene protons of the ether linkage, and the acetylenic proton. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the sp² hybridized carbons of the alkene, the sp³ hybridized carbons of the methylene groups, and the sp hybridized carbons of the alkyne.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the C=C stretching of the alkene, the C≡C stretching of the alkyne, the C-H stretching of the acetylenic proton, and the C-O stretching of the ether linkage.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the ether bond.

For comparison, the spectroscopic data for a related compound, 2-bromo-4-chloro-1-(prop-2-ynyloxy)benzene, is presented below: plos.org

| Spectroscopic Data for 2-bromo-4-chloro-1-(prop-2-ynyloxy)benzene | |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.54 (d, J = 2.4 Hz, 1H-Ar), 7.23–7.15 (m, 1H-Ar), 6.98 (d, J = 8.8 Hz, 1H-Ar), 4.77 (d, J = 2.0 Hz, 2H-CH₂), 2.53 (t, 1H-acetylene) |

| ¹³C NMR (100 MHz, CDCl₃+ CD₃OD) | δ = 161, 137.5, 131, 125.2, 115.5, 76.8, 72.1, 51.2 |

| EIMS (m/z -ion mode) | 245 [M-H⁻]; [M-CH₂CCH fragment]⁻ = 206; [M-OCH₂CCH fragment]⁻ = 191; [M-Br fragment]⁻ = 165 |

Chemical Reactivity and Transformations of 1-Propene, 2-bromo-3-(2-propynyloxy)-

The dual functionality of 1-Propene, 2-bromo-3-(2-propynyloxy)- allows for a rich and diverse range of chemical transformations. The bromoalkene moiety can participate in a variety of cross-coupling reactions, while the terminal alkyne of the propargyl ether is a versatile handle for cycloadditions and other additions.

Reactions Involving the Bromoalkene Moiety

The bromoalkene functionality is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst would lead to the formation of a new carbon-carbon bond at the vinylic position.

Heck Coupling: Palladium-catalyzed reaction with an alkene would result in the formation of a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium and copper catalyst would yield a conjugated enyne system.

Stille Coupling: Reaction with an organotin reagent under palladium catalysis would also form a new carbon-carbon bond.

Reactions Involving the Propargyl Ether Moiety

The terminal alkyne of the propargyl ether group is a versatile functional group that can undergo a wide array of transformations.

Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

Cycloaddition Reactions: The alkyne can also undergo other cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form various heterocyclic systems.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne would yield a ketone or an aldehyde, respectively.

Carbometalation: The addition of an organometallic reagent across the triple bond would lead to the formation of a new carbon-carbon bond and a vinylmetallic species, which can be further functionalized.

Applications in Synthetic Methodology

The unique structural and reactive features of 1-Propene, 2-bromo-3-(2-propynyloxy)- make it a valuable tool in synthetic methodology, particularly for the construction of complex molecular architectures.

Role in the Formation of Heterocyclic Compounds

The bifunctional nature of this compound is particularly well-suited for the synthesis of heterocyclic compounds. Intramolecular reactions that engage both the bromoalkene and the propargyl ether functionalities can lead to the rapid construction of complex ring systems. For example, an intramolecular Heck reaction could be envisioned to form a cyclic ether. Similarly, a palladium-catalyzed intramolecular cyclization involving the alkyne and the bromoalkene could lead to the formation of various carbocyclic and heterocyclic scaffolds.

Utility in Cascade Reactions and Multicomponent Reactions

Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, are a highly efficient strategy in organic synthesis. The dual reactivity of 1-Propene, 2-bromo-3-(2-propynyloxy)- makes it an ideal substrate for the design of novel cascade sequences. For instance, a reaction sequence could be initiated at one functional group, leading to the formation of an intermediate that then undergoes a subsequent reaction at the other functional group. This approach allows for the construction of complex molecules in a single pot, minimizing waste and maximizing efficiency.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90262-29-6 |

|---|---|

Molecular Formula |

C6H7BrO |

Molecular Weight |

175.02 g/mol |

IUPAC Name |

2-bromo-3-prop-2-ynoxyprop-1-ene |

InChI |

InChI=1S/C6H7BrO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |

InChI Key |

MJVQPRGRNWSITD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(COCC#C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propene, 2 Bromo 3 2 Propynyloxy

Regioselective and Stereoselective Synthesis of the 2-Bromo-1-propene Moiety

Bromination Strategies for Alkenes and Alkanes Precursors

A plausible and effective precursor for the 2-bromo-1-propene moiety is 2-bromo-2-propen-1-ol. The synthesis of this intermediate can be achieved from readily available starting materials such as propargyl alcohol. One documented approach involves the reaction of propargyl alcohol with elemental bromine. This process can yield 2,3-dibromo-2-propen-1-ol, which can serve as a precursor to the desired 2-bromo-2-propen-1-ol. The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and selectivity.

Another strategy involves the use of allenes. The regioselective radical bromoallylation of allenes can lead to 2-bromo-substituted dienes, showcasing a method to introduce a bromine atom at the central carbon of an allene (B1206475) system. While not a direct route to the target moiety, it highlights the utility of allenes in constructing vinylic bromide systems.

Hydrobromination of propene derivatives can also be considered. While the addition of HBr to propene typically yields 2-bromopropane, conditions favoring a radical mechanism can lead to the formation of 1-bromopropane. semanticscholar.org This underscores the importance of reaction conditions in controlling the regioselectivity of bromine addition.

Control of Vinylic Halide Configuration

The stereochemical configuration of the vinylic halide is a significant aspect of the synthesis. For trisubstituted alkenes, achieving high Z/E selectivity is a common challenge. While the target molecule is a disubstituted alkene where E/Z isomerism is not a factor, in related syntheses of more complex vinylic bromides, this control is paramount. For instance, in the synthesis of (Z)-β-bromo Baylis-Hillman ketones, the use of MgBr₂ as both a Lewis acid promoter and a bromine source allows for high Z-selectivity.

Propargyl Etherification Protocols for the 3-(2-propynyloxy)- Moiety

Once the 2-bromo-1-propene backbone, likely in the form of 2-bromo-2-propen-1-ol, is synthesized, the next crucial step is the introduction of the propargyl group via etherification.

Ether Formation via Alkylation Reactions

The Williamson ether synthesis is a classic and highly effective method for forming ethers and is well-suited for this transformation. nih.govmdpi.comresearchgate.net This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing 1-Propene, 2-bromo-3-(2-propynyloxy)-, 2-bromo-2-propen-1-ol would be deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting alkoxide would then be reacted with propargyl bromide to yield the desired propargyl ether. researchgate.net

The choice of base and solvent is critical to the success of the Williamson ether synthesis. Strong bases are required to fully deprotonate the alcohol, and aprotic solvents are preferred to avoid solvation of the nucleophilic alkoxide, which would decrease its reactivity.

A general procedure for such a reaction would be:

Dissolve 2-bromo-2-propen-1-ol in dry THF at 0 °C.

Add sodium hydride portion-wise and stir the mixture for a period to ensure complete deprotonation.

Add propargyl bromide dropwise to the reaction mixture at room temperature.

Stir the reaction for an extended period, typically overnight, to ensure completion.

Quench the reaction with water and extract the product with an organic solvent.

Catalytic Approaches to Propargyl Ether Synthesis

In addition to the classical Williamson synthesis, catalytic methods offer alternative and often milder conditions for propargyl etherification. Lewis acid catalysis, for example, can facilitate the reaction between propargylic alcohols and other alcohols. Iron-catalyzed propargylation of phenols with propargyl halides has also been reported, offering a potentially more sustainable approach. google.com

Phase-transfer catalysis (PTC) represents another advanced methodology for etherification. PTC can be particularly useful when dealing with reactants in different phases, for example, an aqueous solution of the alkoxide and an organic solution of the alkyl halide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion into the organic phase where the reaction occurs.

Multi-Component and One-Pot Synthetic Approaches

While a stepwise approach involving the synthesis of 2-bromo-2-propen-1-ol followed by etherification is a robust strategy, one-pot methodologies that combine multiple synthetic steps without the isolation of intermediates are highly desirable for improving efficiency and reducing waste.

A potential one-pot approach for the synthesis of 1-Propene, 2-bromo-3-(2-propynyloxy)- could involve the in-situ formation of the 2-bromo-2-propen-1-ol intermediate followed by immediate etherification. For instance, after the bromination of propargyl alcohol, the reaction mixture could be directly treated with a base and propargyl bromide under phase-transfer conditions. However, the compatibility of the reagents and the potential for side reactions would need to be carefully optimized.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent the pinnacle of synthetic efficiency. While a direct MCR for the target molecule is not readily found in the literature, the development of such a process would be a significant advancement. This could potentially involve the simultaneous reaction of a propene precursor, a bromine source, and a propargylating agent under catalytic conditions.

Data Tables

Table 1: Representative Bromination Strategies for Alkene/Alkyne Precursors

| Precursor | Brominating Agent | Product | Key Features |

| Propargyl alcohol | Elemental Bromine (Br₂) | 2,3-dibromo-2-propen-1-ol | Precursor to 2-bromo-2-propen-1-ol |

| Allenes | N-Bromosuccinimide (NBS) | 2-bromoalken-3-ols | Regioselective bromohydroxylation |

| Propyne | Tribromoborane (BBr₃) | (Z)-2-bromo-1-propenyldibromoborane | High regio- and stereoselectivity |

Table 2: Common Conditions for Williamson Ether Synthesis

| Alcohol | Alkyl Halide | Base | Solvent | Typical Yield |

| Primary Alcohol | Primary Alkyl Halide | NaH, KH, NaOH | THF, DMF, Acetonitrile | Good to Excellent |

| Phenol (B47542) | Propargyl Bromide | K₂CO₃ | Acetone (B3395972) | Good |

| Propargyl alcohol | Alkyl Bromide | NaH | THF | General procedure |

Chemo- and Orthogonality Considerations in Functional Group Introduction

The molecular architecture of 1-Propene, 2-bromo-3-(2-propynyloxy)- features two distinct and highly valuable functional groups: a terminal alkyne and a vinyl bromide. This duality makes it a versatile building block, but also necessitates careful strategic planning during synthesis to achieve selective functionalization. The principles of chemoselectivity and orthogonality are paramount in manipulating this compound.

Chemoselectivity , the preferential reaction of a reagent with one functional group over another, is crucial when working with this molecule. The terminal alkyne and the bromo-alkene exhibit different reactivities that can be exploited. For instance, the terminal alkyne's acidic proton and its ability to participate in cycloadditions or coupling reactions are distinct from the reactivity of the vinyl bromide, which is primarily a substrate for metal-catalyzed cross-coupling reactions.

Alkyne-Selective Reactions : The terminal alkyne can undergo highly specific transformations. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which selectively forms a 1,2,3-triazole without disturbing the bromo-alkene moiety. Similarly, Sonogashira coupling, using a palladium catalyst and a copper co-catalyst, can couple the terminal alkyne with aryl or vinyl halides.

Bromo-Alkene-Selective Reactions : Conversely, the carbon-bromine bond of the vinyl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes) can be employed to form new carbon-carbon bonds at this position, leaving the alkyne untouched for subsequent transformations.

Orthogonality refers to the ability to perform a series of independent chemical reactions on a multifunctional compound in a controlled sequence. nih.govresearchgate.net The distinct reactivity profiles of the alkyne and bromo-alkene in 1-Propene, 2-bromo-3-(2-propynyloxy)- allow for an orthogonal synthetic strategy. One can first perform a palladium-catalyzed Suzuki reaction on the vinyl bromide and then, in a separate step, use the alkyne in a copper-catalyzed click reaction. This ability to address each site independently without the need for complex protection-deprotection schemes is a significant advantage in constructing complex molecules.

The choice of catalyst and reaction conditions is the key to navigating the chemoselectivity. Palladium catalysts are central to activating the C-Br bond, while copper catalysts are typically essential for activating the terminal alkyne for cycloadditions. This differential catalytic requirement is the foundation of the compound's orthogonal reactivity.

An interactive data table summarizing these selective transformations is provided below.

| Functional Group Targeted | Reaction Name | Typical Reagents | Resulting Functional Group | Orthogonal to: |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole | Bromo-alkene |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | Disubstituted Alkyne | Bromo-alkene |

| Bromo-alkene | Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | Aryl/Vinyl-substituted Alkene | Terminal Alkyne |

| Bromo-alkene | Stille Coupling | Organostannane (R-SnR'₃), Pd Catalyst | Substituted Alkene | Terminal Alkyne |

Sustainable and Green Chemistry Principles in Compound Synthesis

Applying the principles of green chemistry to the synthesis of 1-Propene, 2-bromo-3-(2-propynyloxy)- aims to reduce its environmental impact by improving efficiency and minimizing hazards. yale.eduepa.govsigmaaldrich.com This involves a holistic assessment of the synthetic route, from starting materials to final product isolation.

Atom Economy : This principle, developed by Barry Trost, seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Syntheses with high atom economy, such as addition reactions, are inherently less wasteful. A potential synthesis of this target molecule should be designed to minimize the generation of stoichiometric byproducts.

Less Hazardous Chemical Syntheses and Safer Solvents : Green chemistry prioritizes the use of substances that are non-toxic to human health and the environment. paperpublications.org This involves avoiding hazardous reagents and solvents. For instance, replacing chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as acetone, ethanol, or even water where possible, can significantly reduce the environmental footprint of the synthesis. paperpublications.orgplos.org The choice of a base, like potassium carbonate instead of more hazardous organometallic bases, also aligns with this principle. plos.org

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, thus minimizing waste. acs.orgpaperpublications.org The synthesis of 1-Propene, 2-bromo-3-(2-propynyloxy)- and its subsequent reactions rely heavily on catalysis (e.g., palladium and copper catalysts), which is inherently a green approach, provided the catalysts are efficient and can be recovered.

Use of Renewable Feedstocks : While many starting materials are derived from petrochemicals, a greener approach would explore the use of renewable, bio-based feedstocks. rsc.org For example, propargyl alcohol or other precursors could potentially be derived from biological sources.

The table below outlines potential green chemistry improvements for the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Potential Green Alternative |

| Atom Economy | Multi-step synthesis with wasteful protection/deprotection steps. acs.org | One-pot or tandem reactions that combine several steps. |

| Safer Solvents & Auxiliaries | Use of chlorinated or volatile organic solvents (e.g., Dichloromethane). | Use of water, alcohols (e.g., Ethanol), acetone, or ionic liquids. paperpublications.orgplos.org |

| Energy Efficiency | Prolonged heating under reflux. plos.org | Microwave-assisted synthesis, reactions at ambient temperature. yale.edu |

| Catalysis | Use of stoichiometric reagents. | Use of highly active, selective, and recyclable catalysts. epa.govacs.org |

| Reduce Derivatives | Use of protecting groups for hydroxyl or alkyne functionalities. | Employing chemoselective catalysts that react with one site, avoiding the need for protection. acs.org |

Comprehensive Reactivity and Transformation Chemistry of 1 Propene, 2 Bromo 3 2 Propynyloxy

Reactions Involving the Vinylic Bromine Subunit

The vinylic bromine atom is anticipated to be the primary site for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions of Vinylic Bromides

Vinylic bromides are versatile substrates for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. For a substrate like 1-Propene, 2-bromo-3-(2-propynyloxy)-, this reaction would typically involve a palladium catalyst, a base, and a suitable boronic acid or ester.

Hypothetical Reaction Scheme:

Reactants: 1-Propene, 2-bromo-3-(2-propynyloxy)-, Aryl or Vinyl Boronic Acid

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) complexes

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄

Solvent: Toluene, Dioxane, THF, often with water

No specific examples of this reaction with 1-Propene, 2-bromo-3-(2-propynyloxy)- have been documented.

The Sonogashira coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Given that the substrate itself contains a terminal alkyne, intermolecular coupling would likely require protection of this group or carefully controlled reaction conditions to favor reaction at the vinylic bromide site. Copper-free Sonogashira protocols could also be employed to minimize side reactions. vander-lingen.nlnih.govrsc.orgresearchgate.net

Hypothetical Reaction Scheme:

No published data are available for the Sonogashira coupling of this specific substrate.

The Heck reaction couples a vinyl or aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a variety of olefinic groups at the vinylic position of 1-Propene, 2-bromo-3-(2-propynyloxy)-.

Hypothetical Reaction Scheme:

Reactants: 1-Propene, 2-bromo-3-(2-propynyloxy)-, Alkene (e.g., styrene (B11656), acrylates)

Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂

Base: Et₃N, K₂CO₃

Solvent: DMF, Acetonitrile

Specific experimental conditions and outcomes for the Heck reaction with this compound have not been reported.

The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents for the cross-coupling with organohalides. organic-chemistry.orgsynarchive.comwikipedia.org Both methods are known for their functional group tolerance and could potentially be applied to 1-Propene, 2-bromo-3-(2-propynyloxy)-.

Negishi Coupling: Would involve the reaction of the vinylic bromide with an organozinc reagent (e.g., R-ZnCl) in the presence of a palladium or nickel catalyst. organic-chemistry.orgsynarchive.comnih.govnobelprize.org

Stille Coupling: Would involve the reaction with an organostannane (e.g., R-SnBu₃) catalyzed by a palladium complex. wikipedia.org

Detailed research findings for these coupling reactions on the specified substrate are not available.

Nucleophilic Substitution Reactions at the Vinylic Position

Direct nucleophilic substitution at a vinylic sp²-hybridized carbon is generally difficult and requires specific reaction conditions, such as high temperatures or the presence of a strong base and a suitable catalyst. Mechanisms can include addition-elimination or elimination-addition pathways. There is no available literature describing such reactions for 1-Propene, 2-bromo-3-(2-propynyloxy)-.

Radical Reactions and Addition-Elimination Processes

The presence of a bromine atom on the double bond of 1-Propene, 2-bromo-3-(2-propynyloxy)- makes it susceptible to radical reactions. Homolytic cleavage of the carbon-bromine bond can be initiated, leading to the formation of a vinyl radical. This intermediate can then participate in various radical cascade reactions. For instance, under photoredox and nickel catalysis, propargyl ethers can undergo radical rearrangement reactions to form α,β-unsaturated aldehydes. acs.org In such a process, a radical generated from an electrophilic bromide could add to the propargyl ether moiety, triggering a rearrangement. acs.org

Addition-elimination pathways are also plausible, particularly with nucleophiles. Theoretical studies on related compounds like 1-bromo-3,3,3-trifluoropropene show that reactions with radicals such as hydroxyl (OH) can proceed via addition to the double bond followed by elimination of a bromine atom. nih.gov This suggests that 1-Propene, 2-bromo-3-(2-propynyloxy)- could undergo similar transformations.

| Reaction Type | Conditions | Expected Product | Notes |

| Radical Rearrangement | Photoredox catalysis, Ni catalysis | α,β-unsaturated aldehyde derivative | Involves radical addition, cyclization, and β-scission. acs.org |

| Radical Addition-Elimination | Radical initiator (e.g., OH radical) | Substituted alkene | The reaction feasibility depends on the stability of the intermediate radicals. nih.gov |

Reactions Involving the Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that can participate in a wide array of chemical transformations.

The terminal alkyne of 1-Propene, 2-bromo-3-(2-propynyloxy)- is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. chemie-brunschwig.ch The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. chemie-brunschwig.chnih.gov The CuAAC reaction of N-propargyl iminosugars with azides has been shown to produce pseudo-disaccharides in good yields. nih.gov While the reaction is generally high-yielding, side reactions such as the homo-coupling of terminal alkynes can occur at higher temperatures. nih.gov

| Reaction | Catalyst/Reagent | Product | Key Features |

| CuAAC | Copper(I) source, Azide (B81097) | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. chemie-brunschwig.ch |

| SPAAC | Strain-promoted alkyne (e.g., cyclooctyne), Azide | 1,4- and 1,5-Disubstituted 1,2,3-triazole mixture | Copper-free click chemistry. |

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond, respectively, across the carbon-carbon triple bond. These reactions are powerful tools for the stereoselective synthesis of substituted alkenes.

Carbometallation involves the addition of an organometallic reagent across the alkyne. wikipedia.org For example, zirconium-catalyzed carboalumination of alkynes is a well-developed method. nih.gov The regioselectivity of carbocupration (addition of an organocopper reagent) can be influenced by the presence of heteroatoms on the alkyne substrate. nih.gov

Hydrometallation , the addition of a metal hydride, can be achieved with various metals, leading to vinylmetallic intermediates that can be further functionalized.

| Reaction Type | Reagent | Intermediate | Final Product (after quenching) | Stereoselectivity |

| Carboalumination | Trialkylaluminium, Zirconocene dichloride | Alkenylaluminate | Trisubstituted alkene | Typically syn-addition. nih.gov |

| Carbocupration | Organocopper reagent | Alkenylcuprate | Trisubstituted alkene | Dependent on substrate and reagents. nih.gov |

| Hydroboration | Borane reagent (e.g., 9-BBN) | Alkenylborane | Aldehyde or Ketone (after oxidation) | Anti-Markovnikov addition. |

| Hydrosilylation | Silane, Catalyst (e.g., Pt, Rh) | Alkenylsilane | Alkenylsilane | Varies with catalyst and conditions. |

The alkyne moiety can participate in various cycloaddition reactions. Of particular note are [2+2+2] cycloadditions, which are powerful methods for the construction of six-membered rings. nih.gov In these reactions, three unsaturated components, such as two alkynes and one alkene, cyclize in the presence of a transition metal catalyst to form a substituted cyclohexadiene. The alkene moiety within the same molecule could potentially act as one of the components in an intramolecular variant.

[2+2] cycloadditions between alkynes and alkenes can also occur, typically under photochemical conditions or with specific catalysts, to form cyclobutenes. nih.govescholarship.org

Propargyl ethers are known to undergo a variety of isomerization and rearrangement reactions. The Claisen rearrangement of aryl propargyl ethers is a well-studied example that proceeds through a nih.govnih.gov-sigmatropic shift to form allenyl ketones, which can then undergo further transformations. acs.orgnsf.gov While 1-Propene, 2-bromo-3-(2-propynyloxy)- is not an aryl propargyl ether, analogous thermal or metal-catalyzed rearrangements are conceivable.

The Meyer-Schuster rearrangement describes the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org Although the substrate is a propargyl ether, under certain acidic conditions that could cleave the ether, this pathway might become accessible.

| Rearrangement | Conditions | Intermediate | Potential Product Class |

| Claisen-type Rearrangement | Thermal or Metal-catalyzed | Allenyl derivative | Substituted diene or cyclic compound |

| Meyer-Schuster-type Rearrangement | Acidic | Allenyl alcohol (after ether cleavage) | α,β-Unsaturated aldehyde/ketone |

Reactions Involving the Alkene Moiety

The 2-bromo-substituted alkene functionality is susceptible to electrophilic addition reactions. The addition of electrophiles like HBr to an alkene typically proceeds via a carbocation intermediate, with the regioselectivity governed by the stability of this intermediate (Markovnikov's rule). pearson.com In the case of 1-Propene, 2-bromo-3-(2-propynyloxy)-, the bromine substituent and the ether linkage will influence the stability of the carbocation and thus the regiochemical outcome of the addition.

The double bond can also participate in cycloaddition reactions, such as the aforementioned [2+2+2] cycloadditions with the alkyne moiety. nih.gov Furthermore, radical addition to the double bond is a possible reaction pathway, which can compete with substitution at the allylic position. lumenlearning.com

Electrophilic Addition Reactions

The carbon-carbon double bond in 1-Propene, 2-bromo-3-(2-propynyloxy)- is susceptible to attack by electrophiles. The high electron density of the π-bond makes it a target for electron-deficient species, leading to addition reactions where the double bond is converted into a single bond with the incorporation of the electrophile and a nucleophile. savemyexams.com

In the case of unsymmetrical alkenes, the regioselectivity of electrophilic addition is often governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation intermediate. For 1-Propene, 2-bromo-3-(2-propynyloxy)-, the bromine atom attached to one of the sp2 carbons influences the electron distribution and the stability of the potential carbocation intermediates.

Common electrophilic additions include the addition of hydrogen halides (HX) and halogens (X₂). libretexts.orgyoutube.com When a halogen molecule, such as bromine (Br₂), approaches the double bond, it becomes polarized, and one bromine atom acts as an electrophile. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the anti-face, resulting in anti-addition. libretexts.orglibretexts.org

The general mechanism for the electrophilic addition of a hydrogen halide is a two-step process involving the formation of a carbocation intermediate. youtube.com The first step, the addition of the electrophile to the double bond, is typically the rate-determining step. youtube.com

| Reagent | Expected Major Product | Key Mechanistic Feature |

|---|---|---|

| HBr | 1,2-Dibromo-1-(2-propynyloxy)propane | Follows Markovnikov's rule, proceeding through the more stable carbocation intermediate. |

| Br₂ | 1,2,3-Tribromo-1-(2-propynyloxy)propane | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. |

| H₂O/H⁺ | 1-Bromo-1-(2-propynyloxy)propan-2-ol | Acid-catalyzed hydration, follows Markovnikov's rule. |

Radical Addition Reactions

In contrast to electrophilic additions, radical additions to alkenes can proceed via a different mechanistic pathway, often leading to anti-Markovnikov products. lumenlearning.com These reactions are typically initiated by the presence of a radical initiator, such as organic peroxides or UV light. lumenlearning.com

The radical addition of hydrogen bromide (HBr) is a classic example of an anti-Markovnikov addition. The reaction is a chain reaction involving initiation, propagation, and termination steps. lumenlearning.com In the propagation steps, a bromine radical adds to the double bond in a way that forms the more stable radical intermediate. For 1-Propene, 2-bromo-3-(2-propynyloxy)-, the bromine radical would add to the less substituted carbon of the double bond to generate a more substituted and therefore more stable carbon radical. This radical then abstracts a hydrogen atom from HBr to form the product and regenerate a bromine radical. lumenlearning.com

Theoretical studies on the reaction of similar compounds, such as 1-bromo-3,3,3-trifluoropropene with OH radicals, show that the reaction pathways involving the carbon-carbon double bond are the most feasible. nih.gov This suggests that the double bond in 1-Propene, 2-bromo-3-(2-propynyloxy)- is a likely site for radical attack.

| Reagent | Initiator | Expected Major Product | Regioselectivity |

|---|---|---|---|

| HBr | Peroxides (ROOR) | 1,1-Dibromo-2-(2-propynyloxy)propane | Anti-Markovnikov |

| Thiols (RSH) | UV light or AIBN | Product of thiol addition across the double bond | Anti-Markovnikov |

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. mdpi.com The reaction is catalyzed by metal-alkylidene complexes, with ruthenium-based catalysts like the Grubbs' catalysts being particularly versatile and tolerant of various functional groups. masterorganicchemistry.comharvard.edu

Given the presence of a terminal olefin, 1-Propene, 2-bromo-3-(2-propynyloxy)- could potentially participate in several types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. mdpi.comsigmaaldrich.com However, the success of these reactions would depend on the compatibility of the catalyst with the vinyl bromide and the terminal alkyne functionalities.

For instance, in a cross-metathesis reaction with a partner olefin, a statistical mixture of products could be expected. Ring-closing metathesis would require the tethering of another olefin to the molecule. Enyne metathesis, a reaction between an alkene and an alkyne, could also be a possibility, leading to the formation of a 1,3-diene. mdpi.com The efficiency of these reactions can be driven by the removal of a gaseous byproduct like ethylene. harvard.edusigmaaldrich.com

| Reaction Type | Potential Reactant(s) | Potential Product Type | Catalyst Example |

|---|---|---|---|

| Cross-Metathesis (CM) | Styrene | Substituted stilbene (B7821643) derivative | Grubbs' 2nd Generation Catalyst |

| Enyne Metathesis | Intramolecular or intermolecular with another alkyne | 1,3-Diene | Ruthenium-based catalysts |

Cascade and Domino Reaction Pathways Utilizing the Compound

The multifunctional nature of 1-Propene, 2-bromo-3-(2-propynyloxy)- makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation.

Intramolecular Cyclizations

The presence of both a vinyl bromide and a propargyl ether moiety within the same molecule opens up possibilities for intramolecular cyclization reactions. For example, under radical conditions, it might be possible to initiate a cyclization cascade. Palladium-catalyzed intramolecular cyclizations of aryl propargyl ethers have been reported to yield chromene derivatives. researchgate.net A similar strategy could potentially be applied to 1-Propene, 2-bromo-3-(2-propynyloxy)-, where the vinyl bromide could participate in a Heck-type or Sonogashira-type coupling followed by cyclization.

Research on propargyl ethers derived from 1-bromo-3-organyloxy-2-propanol has shown that they can undergo catalytic hydration and subsequent reactions to form substituted 1,4-dioxanes. researchgate.net This suggests that the ether and bromo-substituted propyl chain can be a key structural motif for constructing heterocyclic systems.

Tandem Annulations

Tandem annulation reactions, where two rings are formed in a single process, could also be envisioned with 1-Propene, 2-bromo-3-(2-propynyloxy)-. For instance, a reaction sequence could be initiated at one of the functional groups, which then triggers a subsequent ring-forming event involving another part of the molecule.

Metal-catalyzed reactions are particularly adept at mediating such complex transformations. For example, silver-catalyzed tandem heterocyclization/[3+2] cycloaddition of α-alkynylenones with β-enaminones has been developed to synthesize cyclopenta[c]furans. acs.org While the starting materials are different, this demonstrates the potential for using metal catalysis to orchestrate complex annulations involving alkynes. Similarly, rhodium(III)-catalyzed dearomatizing (3+2) annulation of 2-alkenylphenols and alkynes provides a route to spirocyclic products. acs.org These examples highlight the types of complex molecular architectures that could potentially be accessed from a versatile building block like 1-Propene, 2-bromo-3-(2-propynyloxy)-.

Mechanistic Elucidation of Reactions Involving 1 Propene, 2 Bromo 3 2 Propynyloxy

Kinetic Investigations of Reaction Pathways

In the context of radical reactions, such as the addition of a radical species to the double bond, the kinetics can be more complex. For instance, the reaction of allyl bromide with the hydroxyl radical has been studied, showing that the rate is dependent on temperature and pressure, with different pathways (abstraction vs. addition) dominating under different conditions. researchgate.net A similar kinetic profile could be expected for 1-Propene, 2-bromo-3-(2-propynyloxy)-.

A representative data table for the kinetics of a related allylic bromide reaction is shown below, illustrating how rate constants can vary with conditions.

| Reaction Condition | Nucleophile | Solvent | Rate Constant (k) |

| Allyl Bromide + OH• | OH• | Gas Phase | 2.5 x 10 cm molecule s |

| 2-Bromofluorene + Base | t-butoxide | t-butyl alcohol | Varies with concentration |

This table presents hypothetical kinetic data based on analogous systems to illustrate the principles of kinetic investigations.

Transition State Analysis and Reaction Coordinate Profiling

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, the highest energy point along the reaction coordinate. For 1-Propene, 2-bromo-3-(2-propynyloxy)-, different reactions will proceed through distinct transition states.

In an S(_N)2 reaction, the transition state would involve a pentacoordinate carbon atom where the nucleophile is forming a bond as the bromide leaving group is departing. embibe.com This process is highly sensitive to steric hindrance. For an S(_N)1 reaction, the key transition state would be that leading to the formation of the allylic carbocation.

Addition reactions to the double bond, such as bromination, are proposed to proceed through a cyclic bromonium ion intermediate. The transition state leading to this intermediate is a key feature of the reaction coordinate. researchgate.net Hydroboration-oxidation, another potential reaction at the double bond, would involve a four-membered ring transition state in a concerted mechanism. youtube.com

The reaction coordinate profile for the addition of a radical to the double bond would show the formation of an initial adduct, which could then undergo further reactions. The stability of the resulting radical intermediate would significantly influence the activation energy of this step.

Computational Approaches to Mechanistic Understanding (e.g., DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net For a molecule like 1-Propene, 2-bromo-3-(2-propynyloxy)-, DFT calculations could be employed to:

Model Reaction Pathways: By mapping the potential energy surface, different possible reaction pathways, such as addition, substitution, or rearrangement, can be compared to identify the most favorable route. researchgate.net

Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the activation barriers of different steps. For example, in palladium-catalyzed allylic C-H activation, DFT has been used to support a mechanism where a coordinated acetate (B1210297) acts as a base. dtu.dk

Predict Spectroscopic Properties: Calculated spectroscopic data (e.g., NMR, IR) for proposed intermediates can be compared with experimental data to support their existence.

A DFT study on the reaction of allyl bromide with the OH radical revealed that direct H-abstraction from the –CH(_{2})Br group is a dominant pathway. researchgate.net Similar computational studies on 1-Propene, 2-bromo-3-(2-propynyloxy)- would be invaluable in understanding its reactivity.

| Computational Method | System Studied | Key Finding |

| DFT (B3PW91) | Palladium-catalyzed allylation | Elucidation of two potential mechanisms |

| CBS-QB3 | Propargyl radical + Criegee intermediate | Identification of dominant reaction products |

| DFT | Palladium-catalyzed allylic C-H activation | Support for intramolecular acetate-assisted C-H activation |

This table summarizes findings from DFT studies on related systems, highlighting the utility of computational chemistry in mechanistic elucidation.

Isotopic Labeling Experiments and Crossover Studies

Isotopic labeling is a powerful experimental technique for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for or against a proposed mechanism. In reactions of 1-Propene, 2-bromo-3-(2-propynyloxy)-, several types of isotopic labeling experiments could be envisioned:

Deuterium (B1214612) Labeling: Replacing a hydrogen atom with deuterium (D) can reveal whether a particular C-H bond is broken in the rate-determining step through the kinetic isotope effect (KIE). A significant KIE (k({H})/k({D}) > 1) would be observed if the C-H bond is cleaved in the rate-limiting step. dtu.dk For example, in a rhenium-catalyzed reaction of propargyl ethers, a kinetic isotope effect was observed, consistent with vinylidene formation being the rate-determining step. researchgate.net

Carbon-13 Labeling: Using C labeling at specific positions in the molecule can help to track rearrangements of the carbon skeleton.

Oxygen-18 Labeling: Labeling the ether oxygen with O could be used to investigate reactions involving the propargyl ether moiety, such as rearrangements or cleavage.

Crossover experiments, where two similar but isotopically labeled reactants are allowed to react together, can distinguish between intramolecular and intermolecular mechanisms. If fragments from the two different reactants are found in the same product molecule, it is indicative of an intermolecular process.

Stereochemical Studies for Reaction Pathway Determination

The stereochemical outcome of a reaction provides critical information about the mechanism. For reactions at a chiral center or those that create a new stereocenter, the stereochemistry of the product is a direct consequence of the reaction pathway.

In the case of nucleophilic substitution at a chiral center, an S(_N)2 reaction proceeds with inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. embibe.comlibretexts.org In contrast, an S(_N)1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products, as the nucleophile can attack from either face with equal probability. organic-chemistry.orglibretexts.org

Addition reactions to the double bond of 1-Propene, 2-bromo-3-(2-propynyloxy)- can also exhibit stereospecificity. For example:

Halogenation (e.g., with Br(_{2})): This reaction typically proceeds via anti-addition, where the two bromine atoms add to opposite faces of the double bond. utexas.edu

Hydroboration: This reaction is a syn-addition, with the hydrogen and boron atoms adding to the same face of the double bond. youtube.com

Epoxidation: This is also a syn-addition, where the oxygen atom is delivered to one face of the alkene.

By determining the stereochemistry of the products formed from reactions of 1-Propene, 2-bromo-3-(2-propynyloxy)-, it is possible to deduce the underlying reaction mechanism. For instance, if a nucleophilic substitution reaction at a chiral analog were to result in complete inversion of stereochemistry, it would be strong evidence for an S(_N)2 pathway.

Spectroscopic and Advanced Analytical Characterization of 1 Propene, 2 Bromo 3 2 Propynyloxy and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, no published studies containing ¹H or ¹³C NMR data for 1-Propene, 2-bromo-3-(2-propynyloxy)- have been identified.

¹H and ¹³C NMR Chemical Shift Assignments

Experimental determination of ¹H and ¹³C NMR spectra would be required to assign the chemical shifts for each unique proton and carbon atom in the molecule. Theoretical calculations could provide estimated shifts, but these would need to be validated by empirical data. A hypothetical data table for such assignments is presented below to illustrate the required information.

Hypothetical ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1a | - | - | - |

| H-1b | - | - | - |

| H-3 | - | - | - |

| H-5 | - | - | - |

Hypothetical ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | - |

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-5 | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR experiments would be essential for confirming the structural connectivity of 1-Propene, 2-bromo-3-(2-propynyloxy)-.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis.

Without experimental data, no analysis of the structural connectivity using these techniques can be performed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

No publicly available Infrared (IR) or Raman spectra for 1-Propene, 2-bromo-3-(2-propynyloxy)- could be located. Such spectra would be vital for identifying the functional groups present in the molecule. The expected characteristic vibrational frequencies would include:

C-H stretching and bending vibrations.

C=C stretching of the alkene group.

C≡C stretching of the alkyne group.

C-O-C stretching of the ether linkage.

C-Br stretching.

A data table illustrating the type of information that would be gathered from these spectra is provided below.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H (sp³) | - | - |

| C-H (sp²) | - | - |

| C-H (sp) | - | - |

| C=C | - | - |

| C≡C | - | - |

| C-O-C | - | - |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

There is no available high-resolution mass spectrometry (HRMS) data for 1-Propene, 2-bromo-3-(2-propynyloxy)-. HRMS would be necessary to determine the compound's exact mass and, consequently, its elemental formula. Analysis of the fragmentation pattern would provide valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

No GC-MS analysis data for 1-Propene, 2-bromo-3-(2-propynyloxy)- has been reported. This technique would be employed to assess the purity of a sample and to identify any volatile impurities or byproducts from its synthesis.

Advanced X-ray Crystallography for Solid-State Structural Conformation

A search of crystallographic databases yielded no results for the crystal structure of 1-Propene, 2-bromo-3-(2-propynyloxy)- or any of its derivatives. If the compound is a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Studies on 1 Propene, 2 Bromo 3 2 Propynyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a deep understanding of electron distribution and orbital interactions, which are key to predicting chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -9.50 |

| LUMO | -0.85 |

A large HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest high kinetic stability and low reactivity. The spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic interactions. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. For 1-Propene, 2-bromo-3-(2-propynyloxy)-, one would expect negative potential (red) around the oxygen and bromine atoms, as well as the triple bond, and positive potential (blue) around the hydrogen atoms.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule (geometry optimization) and its total electronic energy. By finding the minimum energy conformation, DFT provides the foundation for all other computational analyses.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ether linkage in 1-Propene, 2-bromo-3-(2-propynyloxy)-, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This creates an energy landscape that is crucial for understanding the molecule's flexibility and how its shape influences its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data or for identifying a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental spectra, can help confirm the structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. This can help identify the presence of specific functional groups.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (alkyne, terminal) | 75.0 |

| C (alkyne) | 80.0 |

| O-CH₂ | 60.0 |

| C-Br | 45.0 |

| C=C | 130.0 |

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like 1-Propene, 2-bromo-3-(2-propynyloxy)-, MD simulations could provide insights into its conformational dynamics, showing how the molecule explores its energy landscape under various conditions. This is particularly important for understanding its behavior in solution and its potential interactions with other molecules.

Synthesis and Functionalization of Advanced Derivatives of 1 Propene, 2 Bromo 3 2 Propynyloxy

Systematic Functionalization of the Vinylic Halide Position

The vinylic bromide in 1-Propene, 2-bromo-3-(2-propynyloxy)- is a key site for introducing molecular diversity. This functional group readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. nobelprize.orgqualitas1998.net

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming a new carbon-carbon bond by coupling the vinylic bromide with an organoboron compound, typically a boronic acid or a boronate ester. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.orgmdpi.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the propene backbone. nih.govprinceton.edunih.gov The versatility and mild conditions of the Suzuki coupling make it a preferred method for creating libraries of substituted analogues. nobelprize.orgyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the vinylic bromide with a terminal alkyne, creating a conjugated enyne system. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgscielo.org.mx The ability to introduce an additional alkyne functionality opens pathways for further derivatization, such as subsequent click reactions or cyclization cascades.

Heck Reaction: In the Heck reaction, the vinylic bromide is coupled with an alkene to form a new, more substituted alkene. nih.govnih.gov This palladium-catalyzed process is a reliable method for carbon-carbon bond formation and can be used to append various olefinic structures to the core molecule, further extending its molecular complexity. nobelprize.orgnih.gov

| Entry | Boronic Acid Partner | Expected Product Structure | Typical Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 85-95 | |

| 2 | 4-Methoxyphenylboronic acid | 80-92 | |

| 3 | Thiophene-2-boronic acid | 75-88 | |

| 4 | Vinylboronic acid pinacol (B44631) ester | 70-85 |

Diverse Derivatization at the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle for a different set of chemical transformations, allowing for the introduction of a wide array of functionalities. mdpi.comnih.govresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," is one of the most efficient methods for derivatizing terminal alkynes. organic-chemistry.org It involves the reaction between the alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov The reaction is known for its high yield, stereospecificity, and tolerance of a broad range of functional groups, proceeding under mild, often aqueous, conditions. organic-chemistry.orgnih.gov This allows for the conjugation of the core structure to biomolecules, polymers, or other complex scaffolds. nih.govnih.govresearchgate.net

Mannich Reaction: The aminomethylation of the terminal alkyne can be achieved through the Mannich reaction. This three-component reaction involves the alkyne, a secondary amine, and formaldehyde (B43269) (or another aldehyde) to yield a propargylamine (B41283) derivative. researchgate.netiaea.org The reaction is typically catalyzed by a copper salt and provides a straightforward route to compounds containing both an amine and an alkyne functionality. researchgate.net

Sonogashira Coupling: While also applicable to the vinylic bromide, the Sonogashira coupling can be used to couple the terminal alkyne with an aryl or vinyl halide. This reaction expands the carbon framework by forming a new carbon-carbon bond, leading to the synthesis of disubstituted alkynes. wikipedia.orgorganic-chemistry.org

| Entry | Azide Partner (R-N₃) | Expected Product Structure | Typical Yield (%) |

|---|---|---|---|

| 1 | Benzyl azide | 90-98 | |

| 2 | Azidoacetic acid ethyl ester | 88-96 | |

| 3 | 1-Azido-4-fluorobenzene | 91-99 | |

| 4 | 3-Azidopropan-1-ol | 85-95 |

Exploration of Analogues with Varied Substituents

The synthesis of analogues of 1-Propene, 2-bromo-3-(2-propynyloxy)- can be readily achieved by modifying the initial building blocks. The core structure is typically assembled via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, 2,3-dibromopropene (B1205560) serves as the electrophile, and propargyl alcohol, deprotonated by a base, acts as the nucleophile.

By substituting the propargyl alcohol with other functionalized propargyl alcohols, a wide range of analogues can be accessed. For instance, using 1-phenylprop-2-yn-1-ol would introduce a phenyl group and a stereocenter adjacent to the ether oxygen. Similarly, employing but-3-yn-1-ol would extend the carbon chain between the ether oxygen and the alkyne. This modular approach allows for systematic variation of the propargyl moiety to explore structure-activity relationships in medicinal chemistry or to tune the physical properties of materials. mdpi.comnih.govbohrium.com

Synthesis of Poly-functionalized Compounds Based on the Core Structure

The bifunctional nature of 1-Propene, 2-bromo-3-(2-propynyloxy)- makes it an ideal starting material for the synthesis of poly-functionalized molecules through sequential reactions. The distinct reactivity of the vinylic bromide and the terminal alkyne allows for their selective modification in a stepwise manner.

For example, a synthetic sequence could begin with a Suzuki-Miyaura coupling at the vinylic bromide position to introduce an aryl group. The resulting aryl-substituted propargyl ether can then undergo a CuAAC reaction at the terminal alkyne to append a triazole-linked moiety. This sequence yields a highly complex molecule with three distinct regions: the central allyl ether core, the newly introduced aryl group, and the triazole-based substituent. Such strategies are valuable for creating diverse molecular architectures from a single, versatile precursor.

Orthogonal Protecting Group Strategies for Selective Derivatization

When designing multi-step syntheses involving bifunctional molecules like 1-Propene, 2-bromo-3-(2-propynyloxy)-, orthogonal protecting group strategies are essential. jocpr.combham.ac.uk An orthogonal set of protecting groups allows for the deprotection of one functional group without affecting the others. jocpr.com

In this context, if a reaction intended for the vinylic bromide is incompatible with the terminal alkyne (e.g., certain organometallic reagents), the alkyne's acidic proton can be protected. A common strategy is the use of a silyl (B83357) protecting group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS). The silyl group can be installed on the alkyne, rendering it unreactive. Following the desired transformation at the vinylic bromide, the silyl group can be selectively removed, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), regenerating the terminal alkyne for subsequent functionalization. researchgate.net This approach enables precise control over the reaction sequence, allowing for the independent and selective manipulation of each reactive site to build complex molecular structures. bham.ac.uk

Polymerization Chemistry and Macromolecular Architectures Derived from 1 Propene, 2 Bromo 3 2 Propynyloxy

Homopolymerization Studies of 1-Propene, 2-bromo-3-(2-propynyloxy)-

The homopolymerization of 1-Propene, 2-bromo-3-(2-propynyloxy)- can be approached through several mechanisms, each influenced by the monomer's distinct functional groups. The interplay between the electron-withdrawing bromine atom on the double bond and the propargyl ether moiety is expected to significantly dictate the feasibility and outcome of radical, anionic, and cationic polymerization methods.

Radical Polymerization Protocols

Radical polymerization is a common and robust method for polymerizing vinyl monomers. For 1-Propene, 2-bromo-3-(2-propynyloxy)-, the initiation would involve the generation of free radicals, which then add across the double bond of the monomer to create a growing polymer chain. The presence of the 2-bromo substituent is anticipated to influence the polymerization in several ways. It can activate the double bond towards radical attack, but it may also participate in chain transfer reactions, potentially limiting the achievable molecular weight.

The general steps of radical polymerization—initiation, propagation, and termination—would apply. wikipedia.org Initiation can be achieved using thermal or photoinitiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). eresearchco.com Propagation would proceed by the successive addition of monomer units. libretexts.org However, the stability of the propagating radical will be influenced by the adjacent bromine atom. Termination could occur through combination or disproportionation of two growing radical chains.

Based on studies of analogous 2-bromo-substituted alkenes, it is plausible that controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer better control over the molecular weight and dispersity of the resulting polymer. The bromine atom in the monomer unit could potentially serve as the initiating site for ATRP, leading to well-defined polymer architectures.

Table 1: Predicted Outcome of Radical Homopolymerization of 1-Propene, 2-bromo-3-(2-propynyloxy)- Based on Analogous Systems

| Initiator System | Expected Molecular Weight (Mn, g/mol ) | Expected Dispersity (Đ) | Notes |

| AIBN (Free Radical) | Moderate (10,000 - 50,000) | Broad (1.8 - 2.5) | Potential for chain transfer due to the bromo substituent. |

| ATRP (Controlled Radical) | Controlled by [M]/[I] ratio | Narrow (1.1 - 1.5) | The bromo group could act as an internal ATRP initiator. |

Note: The data in this table is hypothetical and projected based on the polymerization behavior of structurally similar monomers.

Anionic and Cationic Polymerization Investigations

Anionic Polymerization: Anionic polymerization is typically effective for vinyl monomers with electron-withdrawing groups that can stabilize a propagating carbanion. wikipedia.orgeresearchco.comuni-bayreuth.deresearchgate.net The 2-bromo substituent on the propene unit is electron-withdrawing and would likely support anionic polymerization. eresearchco.com Initiation could be achieved with strong nucleophiles like organolithium compounds (e.g., n-butyllithium) or Grignard reagents. chemrxiv.org

However, the presence of the propargyl ether group introduces potential complications. The acidic proton of the terminal alkyne could react with the highly basic anionic initiator or the propagating chain end, leading to termination. uni-bayreuth.de Therefore, successful anionic polymerization would likely require the protection of the alkyne proton, for instance, by using a trimethylsilyl (B98337) (TMS) group, which can be removed post-polymerization. The ether linkage itself is generally stable under anionic conditions.

Cationic Polymerization: Cationic polymerization is suitable for alkenes with electron-donating substituents that can stabilize a propagating carbocation. wikipedia.org The ether oxygen in the 3-(2-propynyloxy)- group can act as an electron-donating group through resonance, potentially favoring cationic polymerization. Vinyl ethers are a well-known class of monomers that readily undergo cationic polymerization. wikipedia.org

Conversely, the electron-withdrawing inductive effect of the 2-bromo substituent would destabilize the adjacent carbocation, making cationic polymerization more challenging. The terminal alkyne is also generally not compatible with the highly acidic conditions of cationic polymerization and could lead to side reactions. Therefore, the successful cationic polymerization of this monomer is considered less probable compared to radical and anionic (with protection) methods.

Copolymerization with Diverse Monomers

The presence of multiple functional groups makes 1-Propene, 2-bromo-3-(2-propynyloxy)- an attractive candidate for copolymerization, allowing for the introduction of its unique functionalities into a wide range of polymer backbones.

Statistical and Block Copolymer Synthesis

Statistical Copolymers: Statistical copolymers could be synthesized by copolymerizing 1-Propene, 2-bromo-3-(2-propynyloxy)- with other vinyl monomers via radical polymerization. The composition of the resulting copolymer would be dictated by the reactivity ratios (r1 and r2) of the two monomers. fiveable.memdpi.com The reactivity ratio indicates the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. fiveable.me

For example, in a copolymerization with a non-polar monomer like styrene (B11656) (M2), it is anticipated that the reactivity of 1-Propene, 2-bromo-3-(2-propynyloxy)- (M1) would be significantly different, likely leading to a non-ideal copolymerization (r1r2 ≠ 1). fiveable.me Similarly, copolymerization with an electron-rich monomer like methyl methacrylate (B99206) (MMA) would also exhibit specific reactivity ratios influencing the monomer sequence distribution in the final copolymer. scispace.com

Table 2: Predicted Radical Copolymerization Reactivity Ratios with Common Monomers

| Comonomer (M2) | Predicted r1 (1-Propene, 2-bromo-3-(2-propynyloxy)-) | Predicted r2 | Predicted r1r2 | Copolymer Type |

| Styrene | < 1 | > 1 | < 1 | Tendency towards alternation |

| Methyl Methacrylate | ~ 0.5 | ~ 1.5 | < 1 | Random with higher incorporation of MMA |

Note: The data in this table is hypothetical and based on reactivity ratios of structurally analogous monomers. Actual values would need to be determined experimentally. researchgate.netnist.govtubitak.gov.trtsijournals.comresearchgate.net

Block Copolymers: The synthesis of block copolymers incorporating this functional monomer could be envisioned using controlled polymerization techniques. For instance, if a well-defined homopolymer is synthesized via a living polymerization method (e.g., living anionic polymerization of a protected version of the monomer), it could then be used as a macroinitiator for the polymerization of a second monomer, leading to a diblock copolymer.

Incorporation of the Compound as a Cross-linking Agent

The terminal alkyne group in 1-Propene, 2-bromo-3-(2-propynyloxy)- provides a handle for post-polymerization cross-linking. After copolymerizing this monomer with another vinyl monomer, the resulting linear or branched polymer chains would possess pendant propargyl groups. These groups can undergo various reactions to form cross-links between the polymer chains, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal properties.

One common method for cross-linking via alkyne groups is through thermal or metal-catalyzed cycloaddition reactions. For instance, upon heating, the propargyl groups could undergo complex reactions to form a cross-linked network. rsc.org Alternatively, catalyst-mediated reactions, such as Glaser-Hay coupling, can be employed under milder conditions to achieve cross-linking. oup.com The degree of cross-linking can be controlled by the mole fraction of the alkyne-functionalized monomer in the copolymer. rsc.org

Post-Polymerization Modification Strategies

A key advantage of incorporating 1-Propene, 2-bromo-3-(2-propynyloxy)- into a polymer backbone is the potential for subsequent chemical modifications. The pendant propargyl group is particularly amenable to a variety of highly efficient and selective reactions, often referred to as "click chemistry." mdpi.com

The most prominent examples of such modifications are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. researchgate.netrsc.orgnih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govrsc.orgnih.govacs.org This allows for the straightforward attachment of a wide range of molecules, including small organic molecules, biomolecules, or even other polymers, to the polymer backbone. This method is highly efficient and proceeds under mild conditions.

Thiol-yne Reaction: The terminal alkyne can also react with thiol-containing compounds via a radical-mediated or nucleophilic addition mechanism. researchgate.netrsc.orgacs.orgrsc.orgd-nb.info This reaction is also highly efficient and can be used to introduce various functionalities or to form cross-linked networks. researchgate.net

These post-polymerization modification strategies enable the synthesis of a diverse library of functional polymers from a single precursor polymer, allowing for the fine-tuning of material properties for specific applications. mdpi.com The bromine atom on the polymer backbone could also potentially be a site for further modification, for example, through nucleophilic substitution reactions, although this would likely require more forcing conditions.

Click Reactions on Polymer Side Chains for Functionalization

The pendant propargyl ether group in polymers derived from 1-propene, 2-bromo-3-(2-propynyloxy)- is an ideal handle for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgsigmaaldrich.com This reaction is known for its high efficiency, quantitative yields, and tolerance to a wide range of functional groups and reaction conditions, making it a powerful tool for polymer functionalization. nih.govacs.org

The general scheme for the CuAAC reaction on the side chain of a polymer synthesized from 1-propene, 2-bromo-3-(2-propynyloxy)- involves the reaction of the pendant alkyne with an azide-functionalized molecule (R-N₃) in the presence of a copper(I) catalyst. This results in the formation of a stable 1,2,3-triazole linkage, covalently attaching the desired functional molecule to the polymer backbone.

Detailed Research Findings:

While direct studies on poly(1-propene, 2-bromo-3-(2-propynyloxy)-) are not available in the literature, extensive research on other polymers bearing pendant alkyne groups demonstrates the versatility of this approach. For instance, polymers prepared from propargyl acrylate (B77674) or propargyl methacrylate have been successfully functionalized with a variety of molecules, including biomolecules, fluorescent dyes, and other polymers. nih.govacs.org The high efficiency of the CuAAC reaction allows for the quantitative introduction of functionalities, enabling precise control over the final properties of the material. acs.org

The table below illustrates the typical high efficiencies achieved in CuAAC reactions on various alkyne-functionalized polymers, which can be expected to be similar for polymers derived from 1-propene, 2-bromo-3-(2-propynyloxy)-.

| Polymer Backbone | Azide (B81097) Compound | Reaction Conditions | Functionalization Efficiency (%) | Reference System |

|---|---|---|---|---|

| Poly(propargyl methacrylate) | Azido-terminated polystyrene | CuBr/PMDETA, THF, rt | >95 | nih.gov |

| Poly(trimethylsilyl propargyl acrylate) | Azide-functionalized perylene (B46583) bisimide | CuBr/PMDETA, THF, rt | ~100 | acs.org |

| Alkyne-functionalized polyphosphoester | Azido-functionalized drug molecule | CuSO₄/Sodium Ascorbate, DMF/H₂O | >90 | rsc.org |

Bromine Reactivity in Polymer-Analogous Transformations